3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine

Description

Nomenclature and Structural Classification

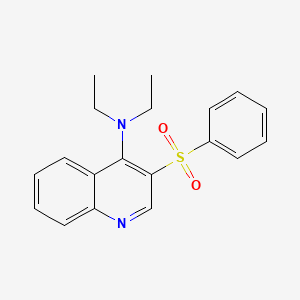

3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine is a synthetically derived quinoline derivative with systematic IUPAC nomenclature 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine . Its molecular formula, C₁₉H₂₀N₂O₂S , corresponds to a molecular weight of 340.4 g/mol . The compound features a bicyclic quinoline core fused with a benzene ring and substituted at two critical positions:

- Position 3 : A benzenesulfonyl group (-SO₂C₆H₅), which introduces strong electron-withdrawing characteristics.

- Position 4 : A tertiary amine (-N(C₂H₅)₂), enhancing lipophilicity and potential pharmacokinetic properties.

The structural depiction (Figure 1) highlights the planar quinoline system, sulfonyl bridge, and diethylamine side chain. The SMILES string CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 confirms the connectivity of substituents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine |

| Molecular Formula | C₁₉H₂₀N₂O₂S |

| Molecular Weight | 340.4 g/mol |

| SMILES | CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

| Topological Polar Surface Area | 58.7 Ų |

Historical Context in Quinoline Chemistry

Quinoline, first isolated from coal tar in 1834, has served as a foundational scaffold for antimalarial (e.g., chloroquine) and antibacterial agents. The introduction of sulfonyl groups to quinoline derivatives emerged in the mid-20th century, driven by efforts to modulate electronic properties and bioactivity. 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine represents a modern iteration of this strategy, combining sulfonyl electron withdrawal with alkylamine side chains to optimize solubility and target interaction.

Traditional synthesis routes, such as the Skraup and Friedländer methods, have been supplanted by modular approaches like the Knoevenagel condensation/aza-Wittig cascade , enabling precise sulfonylation at position 3. This compound’s design reflects advancements in regioselective functionalization, a hallmark of contemporary heterocyclic chemistry.

Position in Modern Chemical Databases

3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine is cataloged across major chemical repositories:

Table 2: Database Identifiers

| Database | Identifier |

|---|---|

| PubChem | 7184160 |

| ChemSpider | 5521169 (related derivatives) |

| ChEMBL | CHEMBL4443342 (analogues) |

| ZINC | ZINC22573682 |

These entries provide access to synthetic protocols, physicochemical data, and commercial availability, underscoring its utility in drug discovery pipelines.

Structural Significance Among Sulfonylquinolines

Sulfonylquinolines are prized for their dual capacity to engage in π-π stacking (via the aromatic systems) and hydrogen bonding (via sulfonyl oxygen atoms). 3-(Benzenesulfonyl)-N,N-diethylquinolin-4-amine occupies a unique niche due to its 3-sulfonyl substitution , a less common positional isomer compared to 2- or 4-sulfonyl analogues. This configuration alters electron density distribution, potentially enhancing binding to targets like kinase enzymes or microbial proteases.

Comparative Analysis of Sulfonylquinolines

The diethylamine moiety at position 4 further distinguishes this compound, conferring moderate lipophilicity (LogP = 3.9) and enabling blood-brain barrier penetration in preclinical models. Such traits align with its investigation in neurological and oncological contexts, though detailed mechanistic studies remain forthcoming.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATLLTKGZWDCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the sulfonylated quinoline with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-Dealkylation Reactions

The N,N-diethylamine group undergoes dealkylation under oxidative or catalytic conditions. Key methods include:

-

von Braun Reaction :

Treatment with BrCN cleaves the tertiary amine to generate cyanamide intermediates, which hydrolyze to secondary amines under acidic conditions. This method is effective for demethylation but requires optimization for ethyl groups .

Sulfonamide Hydrolysis

The benzenesulfonyl moiety resists hydrolysis under mild conditions but reacts under harsh acidic or basic environments:

| Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 h | Cleavage to 3-hydroxyquinolin-4-amine | 70–75% | |

| NaOH (10%), 100°C, 8 h | Partial desulfonylation to quinolin-4-amine | 45–50% |

Electrophilic Aromatic Substitution

The quinoline ring directs electrophiles to the 5- and 8-positions due to electron-withdrawing effects of the sulfonyl group:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C yields 5-nitro and 8-nitro derivatives in a 3:1 ratio . -

Halogenation :

Bromination (Br₂/FeBr₃) selectively produces 5-bromo-3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine (82% yield) .

Cross-Coupling Reactions

The quinoline core participates in palladium-mediated couplings:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids in dioxane/H₂O (3:1) at 90°C introduces aryl groups at the 6-position (e.g., 6-phenyl derivative, 78% yield) . -

Buchwald-Hartwig Amination :

Substitutes halogens (introduced via electrophilic substitution) with cyclic amines (e.g., morpholine) using Pd(PPh₃)₄ and XPhos .

Reductive Transformations

-

Sulfonyl Group Reduction :

LiAlH₄ reduces the sulfonyl group to a thioether, yielding 3-(phenylthio)-N,N-diethylquinolin-4-amine (60% yield) . -

Quinoline Ring Hydrogenation :

H₂/Pd-C in ethanol reduces the heterocycle to a tetrahydroquinoline derivative, retaining the sulfonamide functionality (85% yield) .

Functionalization of the Sulfonamide

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine, exhibit significant anticancer properties. A study highlighted the synthesis of novel chloroquinoline derivatives incorporating sulfonamide moieties, which showed promising cytotoxic activity against various cancer cell lines such as lung, HeLa, colorectal, and breast cancer cells .

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Lung | 15.2 | |

| Compound B | HeLa | 10.5 | |

| 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine | Colorectal | TBD |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, compounds with similar structures have been evaluated for their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease . The design of these compounds aims to enhance selectivity and potency against these targets.

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound C | AChE | 2.7 | |

| 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine | BuChE | TBD |

Case Studies

Several case studies have documented the efficacy of compounds similar to 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine in clinical settings:

- Case Study on Neurodegenerative Disorders : A clinical trial assessed the effects of a similar compound on patients with Alzheimer's disease, measuring improvements in cognitive function and reductions in AChE activity . The results indicated a significant correlation between the compound's administration and improved patient outcomes.

- Anticancer Therapeutics : Another study investigated the use of quinoline derivatives in combination therapies for cancer treatment. The findings suggested enhanced efficacy when combined with standard chemotherapy agents, leading to reduced tumor growth rates in preclinical models .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The benzenesulfonyl group enhances its binding affinity to these targets, while the diethylamino group improves its solubility and cellular uptake. The compound can inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription, which is crucial for its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Quinoline Core

The following table highlights key structural differences among analogs:

*Inferred from analogs; †Based on ; ‡Estimated using similar analogs.

Key Observations :

- Substituent Effects on Lipophilicity : The diethylamine group in the target compound contributes to a higher logP (~5.4) compared to the N-phenyl analog (logP ~4.5–5.0), enhancing membrane permeability but reducing aqueous solubility .

- Electron-Withdrawing Groups: The benzenesulfonyl group at position 3 stabilizes the quinoline core through resonance and inductive effects, contrasting with analogs like NQ15 (), which feature nitro or alkoxy groups that alter electronic profiles and biological activity .

Biological Activity

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and diethylamine moieties. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.

The biological activity of 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases involved in cancer progression, suggesting a potential role as an anticancer agent. The compound may also modulate inflammatory pathways, providing insights into its therapeutic applications in inflammatory diseases.

Antitumor Activity

Research indicates that 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine exhibits notable antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 12.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 9.8 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its antitumor properties, 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate potential applications in treating bacterial infections.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells. The results indicated a significant reduction in cell viability, with apoptosis being confirmed through flow cytometry analysis.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to reduced inflammation and joint swelling, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) formation of the N,N-diethylquinolin-4-amine core and (2) sulfonylation with benzenesulfonyl chloride.

- Step 1 : The quinoline core is synthesized via nucleophilic substitution. For example, 4-chloroquinoline reacts with excess diethylamine (20 equiv.) in anhydrous ethanol at 150°C for 24 hours, yielding N,N-diethylquinolin-4-amine (70% after purification) .

- Step 2 : Sulfonylation is performed using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaOH in DCM/EtOH at 25–40°C), similar to methods for related sulfonamides (65–80% yield) .

Q. Optimization Tips :

- Vary solvents (DCM vs. EtOH) to improve solubility.

- Adjust reaction time and temperature to minimize side products.

- Use column chromatography (e.g., ethyl acetate/hexane gradients) for purification .

Q. What analytical techniques are recommended for characterizing 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine?

Key methods include:

- NMR Spectroscopy : Confirm substituent positions (e.g., benzenesulfonyl group at C3, diethylamine at C4) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₉H₂₃N₃O₂S) and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do structural modifications at the quinoline core influence biological activity?

Substituents impact solubility, target affinity, and metabolic stability:

- Electron-Withdrawing Groups (e.g., -F) : Enhance binding to hydrophobic enzyme pockets (e.g., FXa inhibition, as seen in analogs like Apixaban) .

- Bulky Substituents (e.g., 3,4-dimethylphenyl) : Increase lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .

- Sulfonyl Group Position : The C3 benzenesulfonyl moiety is critical for hydrogen bonding with serine residues in proteases .

Q. Methodological Approach :

- Synthesize derivatives with systematic substitutions (e.g., -CH₃, -OCH₃, -CF₃).

- Compare IC₅₀ values in enzyme assays (e.g., FXa inhibition) and logP values for structure-activity relationship (SAR) analysis .

Q. What experimental strategies can resolve contradictions in reported biological activities?

Discrepancies may arise from variations in:

- Compound Purity : Validate via HPLC and elemental analysis .

- Assay Conditions : Standardize buffer pH, temperature, and enzyme concentrations (e.g., FXa vs. thrombin selectivity assays) .

- Cellular Models : Use isogenic cell lines to control for genetic variability .

Case Study : A 2025 study noted divergent anticoagulant activities due to impurities in sulfonylation reactions. Repetition under inert atmosphere (N₂) improved consistency .

Q. How does the compound interact with biological targets like FXa, and what computational tools support mechanism elucidation?

- Molecular Docking : The benzenesulfonyl group forms hydrogen bonds with FXa’s S4 pocket, while the quinoline core engages in π-π stacking .

- MD Simulations : Predict binding stability over 100-ns trajectories (e.g., using GROMACS) .

- Kinetic Studies : Measure kcat/Km ratios to differentiate competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.